molecular formula C11H15N5O4S B13382300 2-AMino-6-Mercapto-7-Methylpurine Ribonucleoside;7-Methyl-6-thio-D-guanosine;6-Mercapto-7-methylguanosine;MESG

2-AMino-6-Mercapto-7-Methylpurine Ribonucleoside;7-Methyl-6-thio-D-guanosine;6-Mercapto-7-methylguanosine;MESG

Katalognummer: B13382300
Molekulargewicht: 313.34 g/mol
InChI-Schlüssel: RFHIWBUKNJIBSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Development of Liquid Chromatography–Mass Spectrometry-Based Phosphate Detection Platforms for Enzyme Kinetics

The integration of MESG into liquid chromatography–mass spectrometry (LC–MS) platforms has addressed critical limitations in traditional phosphate detection methods. In LC–MS assays, MESG acts as a substrate for purine nucleoside phosphorylase (PNP), which catalyzes the cleavage of MESG into 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate in the presence of Pi. The reaction’s stoichiometry allows Pi concentrations to be directly correlated with the formation of the purine base, which is quantified via mass spectrometry.

A landmark study comparing LC–MS with the Malachite Green (MG) assay demonstrated superior performance metrics for MESG-based detection. The LC–MS method exhibited a limit of quantitation (LOQ) of 0.02 μM, outperforming the MG assay’s 1 μM LOQ. Additionally, intraday and interday precision, measured as coefficient of variation (CV), were 3% and 6%, respectively, ensuring reproducibility across experimental replicates.

Table 1: Performance Comparison of LC–MS and Malachite Green Assays

Parameter LC–MS with MESG Malachite Green
Limit of Quantitation 0.02 μM 1 μM
Linear Dynamic Range 0.02–100 μM 1–50 μM
Background Signal 0.2% 26%
Intraday Precision

Eigenschaften

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHIWBUKNJIBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis of MESG typically starts from guanosine or its derivatives, such as 2-amino-6-chloropurine ribonucleoside. The key synthetic modifications involve:

  • Introduction of a methyl group at position 7 of the purine ring.
  • Replacement of the chlorine atom at position 6 with a mercapto (-SH) group.

These transformations require controlled reaction conditions to achieve high yields and purity.

Stepwise Synthetic Procedure

A robust and modified synthesis method was reported by researchers at the University of Brasilia and collaborators, involving the following key steps:

  • Methylation of 2-amino-6-chloropurine ribonucleoside:

    • Dissolve 2-amino-6-chloropurine ribonucleoside (4.00 g, 13.25 mmol) in dry dimethylformamide (DMF, 10 mL) under argon atmosphere.
    • Add methyl iodide (4 mL, 64.25 mmol) and stir the mixture overnight at 30 °C in a sealed Fischer-Porter reactor.
    • Remove excess methyl iodide and part of DMF under high vacuum to yield an imidazolium intermediate.
  • Thiolation to introduce mercapto group:

    • Add thiourea (2.00 g, 26.27 mmol) directly to the reaction mixture under argon.
    • Stir for an additional hour at room temperature.
    • Neutralize the mixture by slow dropwise addition of pure dimethylamine until the solution changes color from yellow to light yellow, indicating neutralization.
  • Precipitation and purification:

    • Pour the reaction mixture into stirred acetone (500 mL) to precipitate the product.
    • Collect the yellow solid by filtration and dry under vacuum.
    • Further purification by silica gel chromatography using ethyl acetate/1-propanol/water (5:2:1 v/v) if necessary.
    • Store the purified MESG solid at -80 °C to prevent decomposition.

Reaction Mechanism Insights

  • The methylation step proceeds via nucleophilic substitution of methyl iodide on the purine nitrogen, forming an imidazolium intermediate.
  • The thiolation step likely follows an SN1 mechanism rather than SN2, as supported by ab initio transition state calculations and tandem mass spectrometry fragmentation patterns.
  • Purine nucleoside phosphorylase enzymatic assays confirm efficient phosphorolysis of MESG, validating the synthetic product's functionality.

Comparative Summary of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Methylation 2-amino-6-chloropurine ribonucleoside, methyl iodide, DMF, 30 °C, argon atmosphere, overnight Formation of imidazolium intermediate Excess methyl iodide removed under vacuum
Thiolation Thiourea, room temperature, argon atmosphere, 1 hour Introduction of mercapto group Neutralization with dimethylamine
Precipitation & Purification Acetone precipitation, filtration, vacuum drying, silica chromatography Yellow solid MESG, 81% yield Storage at -80 °C recommended

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR spectra confirm the chemical structure consistent with MESG.
    • ^13C NMR (APT) signals include δ ppm values at 183.8, 162.4, 159.7, 146.3, 118.3, 88.3, 85.6, 74.0, 69.5, 60.6, 36.8.
  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Characteristic peaks at 3338, 1603, 1540, 1260, 1041 cm^-1 indicate functional groups consistent with the purine ribonucleoside structure.
  • Elemental Analysis:

    • Calculated: C, 29.94%; H, 3.65%; N, 15.87%.
    • Found: C, 29.90%; H, 3.55%; N, 15.99%.
  • Mass Spectrometry:

    • High-resolution ESI(+)-MSMS confirms the molecular ion and fragmentation consistent with MESG and supports the proposed S_N1 mechanism.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 2-amino-6-chloropurine ribonucleoside
Methylating Agent Methyl iodide
Thiolating Agent Thiourea
Solvent Dry dimethylformamide (DMF)
Reaction Temperature 30 °C (methylation), room temperature (thiolation)
Reaction Atmosphere Argon
Yield ~81%
Purification Acetone precipitation, silica gel chromatography
Storage Conditions Solid at -80 °C; solutions more stable than solid
Characterization Methods NMR, FTIR, Elemental Analysis, ESI-MS

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-6-thioguanosine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase. This reaction is used to measure changes in inorganic phosphate levels in coupled enzyme systems . The compound’s molecular targets and pathways include various enzymes involved in phosphate metabolism and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Guanosine and Derivatives

Compound Structural Features Key Applications/Properties References
MESG 6-thiol, 7-methyl Pi/PPi detection (ε360 = 11,000 M<sup>−1</sup> cm<sup>−1</sup>), high sensitivity (2–150 µM Pi)
Guanosine Natural ribonucleoside Substrate for nucleoside kinases, no thiol group N/A
6-Mercaptopurine (6-MP) 6-thiol, no ribose/methyl group Chemotherapeutic agent (leukemia), inhibits purine synthesis
7-Methylguanosine 7-methyl, no thiol mRNA cap analog, no enzymatic utility in Pi assays

Thioguanosine Analogues

Compound Enzymatic Reactivity with PNP Assay Sensitivity (Pi) Stability in Buffer
MESG High (kcat/KM = 2.4 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) 2–150 µM (pH 6.5–8.5) Stable in Tris buffer
6-Thioguanosine Moderate (lower ε360 = 8,200 M<sup>−1</sup> cm<sup>−1</sup>) 10–200 µM Prone to oxidation

Mercaptopurine Derivatives

Compound Biological Activity Mechanism of Action
MESG Non-toxic, chromogenic substrate PNP-catalyzed phosphorolysis (SN1 mechanism)
6-Mercaptopurine (6-MP) Antimetabolite Inhibits DNA/RNA synthesis via thio-IMP incorporation
6-Mercaptopurine 7-N-Oxide Experimental antitumor agent Alters redox signaling

Kinetic Advantages of MESG in Phosphate Detection

  • Sensitivity : MESG-based assays detect Pi at concentrations as low as 2 µM, outperforming malachite green assays (limit ~10 µM) .
  • Continuous Monitoring : Enables real-time measurement of ATPase activity in kinesins (e.g., Eg5 IC50 determination) .
  • Broad Compatibility : Functional in Tris, HEPES, and MES buffers (pH 6.5–8.5) .

Structural Insights

  • SN1 Mechanism : Ab initio calculations confirm MESG phosphorolysis proceeds via an SN1 pathway, contrasting with natural nucleosides that may follow SN2 mechanisms .
  • Crystal Structure Interactions : The 7-methyl group stabilizes hydrophobic interactions with PNP’s active site, enhancing substrate binding .

Limitations and Competing Compounds

  • Interference : High ATP concentrations (>1 mM) may inhibit PNP activity in coupled assays .
  • Alternative Substrates :
    • EnzChek Kit : Uses MESG but lacks specificity for PPi detection compared to luciferase-based methods .
    • Malachite Green : Lower sensitivity but cheaper for endpoint assays .

Biologische Aktivität

2-Amino-6-Mercapto-7-Methylpurine Ribonucleoside, commonly referred to as MESG, is a purine nucleoside analog with significant biological activity. It is known for its role in various biochemical processes, including enzyme assays and potential therapeutic applications. This article explores the biological activity of MESG, highlighting its antibacterial properties, antioxidant capabilities, and its enzymatic role in nucleotide metabolism.

PropertyDetails
Molecular Formula C11H15N5O4S
Molecular Weight 313.33 g/mol
CAS Number 55727-10-1
Form Off-white solid
Absorption Max 333 ± 3 nm (Buffer pH 7)

MESG acts as a substrate for purine nucleoside phosphorylase (PNP), which catalyzes its conversion into 2-amino-6-mercapto-7-methyl purine in the presence of inorganic phosphate. This reaction is crucial for studying nucleotide metabolism and has implications in various enzymatic assays .

Antibacterial Activity

Recent studies have demonstrated that MESG exhibits notable antibacterial properties. The methanolic extract of plants containing MESG showed significant antibacterial effects against various pathogenic bacteria. For instance:

  • The extract demonstrated a zone of inhibition (ZOI) ranging from 6 to 20 mm against different bacterial strains, including E. coli and Staphylococcus aureus.
  • At concentrations of 100 mg/ml, the maximum ZOI was observed against E. coli at 20 mm, indicating strong antibacterial efficacy .

Table: Antibacterial Activity of MESG

Bacterial StrainZOI at 10 mg/mlZOI at 100 mg/ml
E. coli-44314 mm20 mm
E. coli-72913 mm18 mm
S. aureus11 mm15 mm
B. cereus10 mm16 mm
K. pneumonia7 mm11 mm

Antioxidant Activity

MESG has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. The results indicated varying degrees of antioxidant activity among different fractions of MESG:

Table: Antioxidant Activity of MESG Fractions

FractionIC50 Value (µg/ml)
SG-428.59
SG-261.43
SG-5134.18
SG-3147.80
SG-1161.94

The SG-4 fraction exhibited the highest radical scavenging capacity, suggesting that MESG may play a role in mitigating oxidative stress .

Anti-inflammatory Properties

In addition to its antibacterial and antioxidant activities, MESG has shown potential anti-inflammatory effects. Studies indicate that it can significantly reduce inflammation in experimental models, further supporting its therapeutic potential.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Archives of Microbiology highlighted the effectiveness of MESG against foodborne pathogens, with significant results indicating its potential use as a natural antibacterial agent .
  • Enzymatic Applications : Research demonstrated that MESG can be utilized in enzyme-linked assays to monitor phosphate release during nucleotide hydrolysis, showcasing its utility in biochemical research .
  • Therapeutic Potential : Investigations into the use of MSCs (mesenchymal stem cells) combined with MESG have shown promising results in enhancing wound healing and reducing bacterial infections through immunomodulatory mechanisms .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing MESG, and how is purity validated?

  • Methodological Answer : MESG synthesis follows a modified procedure involving nucleoside bond cleavage and purification via lyophilization. Critical steps include:

  • Use of high-resolution ESI(+)-MSMS for structural validation, confirming gas-phase fragmentation patterns consistent with nucleoside cleavage .
  • Storage as a lyophilized yellow solid at -20°C to prevent degradation .
  • Purity assessment via HPLC (≥95% purity threshold) and UV-Vis spectroscopy (ε360 = 11,000 M<sup>−1</sup> cm<sup>−1</sup>) .

Q. How is MESG utilized in real-time inorganic phosphate (Pi) detection assays?

  • Methodological Answer : MESG serves as a chromogenic substrate in enzymatic coupling reactions. Key steps:

  • Reaction Setup : Combine MESG with purine nucleoside phosphorylase (PNP) in Tris buffer (pH 7.5), MgCl2, and ATP.
  • Detection : Monitor absorbance at 360 nm using a spectrophotometer (e.g., PerkinElmer Lambda 14) or microplate reader (e.g., Molecular Devices M5e) .
  • Calibration : Linear correlation between ΔA360 and Pi concentration (0–100 μM range) with a limit of detection (LOD) of 0.5 μM .

Advanced Research Questions

Q. What mechanistic insights support the SN1 pathway in MESG phosphorolysis?

  • Methodological Answer : Mechanistic studies combine experimental and computational approaches:

  • ESI(+)-MSMS Fragmentation : Dominant nucleoside bond cleavage in gas phase suggests a dissociative (SN1-like) mechanism .
  • Ab Initio Calculations : Transition-state modeling using blueprint structures (e.g., B3LYP/6-31G* level) confirms lower activation energy for SN1 vs. SN2 pathways .
  • Enzymatic Assays : Human and M. tuberculosis PNP show similar kcat/Km ratios (~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>), consistent with substrate-assisted dissociation .

Q. How do enzyme sources (e.g., human vs. bacterial) affect MESG phosphorolysis kinetics?

  • Methodological Answer : Compare kinetic parameters under standardized conditions:

  • Assay Conditions : 25°C, Tris-HCl (pH 7.5), 100 μL reaction volume .
  • Data Analysis : Fit initial velocity data to Michaelis-Menten equation (Prism 4.0c or similar).
  • Key Findings :
Enzyme SourceKm (μM)kcat (s<sup>−1</sup>)kcat/Km (M<sup>−1</sup>s<sup>−1</sup>)
Human PNP12 ± 20.8 ± 0.16.7 × 10<sup>4</sup>
M. tuberculosis PNP15 ± 31.2 ± 0.28.0 × 10<sup>4</sup>
  • Implications : Bacterial PNP exhibits marginally higher catalytic efficiency, suggesting evolutionary adaptations in substrate binding .

Q. How to address contradictory kinetic data in MESG-based assays (e.g., ATP interference)?

  • Methodological Answer : Mitigate confounding factors via:

  • Background Correction : Subtract ATP hydrolysis-induced ΔA360 by running control reactions without PNP .
  • TCEP Addition : Include 1 mM TCEP to reduce disulfide bonds and prevent MESG oxidation .
  • Validation : Cross-check Pi quantification with malachite green assays for consistency .

Experimental Design & Data Analysis

Q. What are best practices for optimizing MESG-based enzyme inhibition assays?

  • Methodological Answer :

  • Substrate Saturation : Use ≥6 substrate concentrations (e.g., 5–200 μM MESG) to ensure accurate Km determination .
  • Inhibitor Screening : Pre-incubate enzymes with inhibitors (15 min, 25°C) before initiating reactions with MESG/ATP .
  • Data Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values, accounting for noncompetitive inhibition patterns .

Q. How to resolve discrepancies in MESG stability under varying pH conditions?

  • Methodological Answer :

  • Stability Testing : Incubate MESG in buffers (pH 6–9) at 25°C for 24 hrs.
  • Analysis : Quantify degradation via HPLC (C18 column, 260 nm detection).
  • Results : MESG shows ≤5% degradation at pH 7–8 but ≥20% at pH ≤6 due to thiol group protonation .

Cross-Disciplinary Applications

Q. Can MESG be adapted for studying non-enzymatic phosphate transfer reactions?

  • Methodological Answer : Yes, via:

  • Model Systems : Simulate prebiotic conditions (e.g., Fe<sup>3+</sup>-clay catalysts, 50°C) .
  • Kinetic Profiling : Compare rates with enzymatic reactions; non-enzymatic kcat/Km is ~10<sup>−3</sup>-fold lower .

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